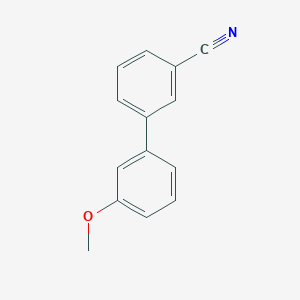

3-(3-Methoxyphenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

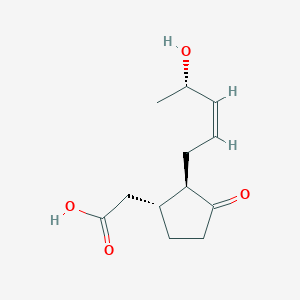

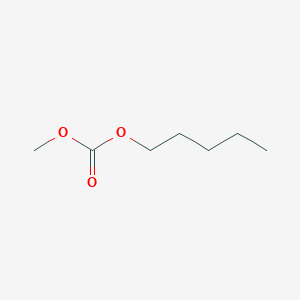

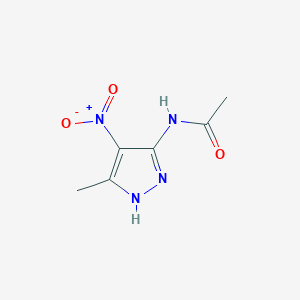

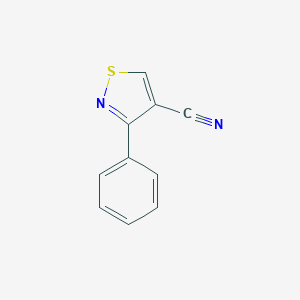

3-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 .

Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)benzonitrile is represented by the InChI Code: 1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .Aplicaciones Científicas De Investigación

Chemical Properties

“3-(3-Methoxyphenyl)benzonitrile” is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 . Its linear formula is C14H11NO . The compound is also known by its IUPAC name, 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .

Use in Organic Synthesis

“3-(3-Methoxyphenyl)benzonitrile” can be used as an important intermediate in organic synthesis . It can be used in the conversion reactions of acetonitrile as a building block, which has become one of the most attractive fields in organic synthesis .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, “3-(3-Methoxyphenyl)benzonitrile” can be used due to its good conductivity and environmentally friendly features . It can be used to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

“3-(3-Methoxyphenyl)benzonitrile” can be used in the cyanomethylation of various imines . In this process, acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles .

Synthesis of Tetrasubstituted Olefins

“3-(3-Methoxyphenyl)benzonitrile” can be used in the synthesis of tetrasubstituted olefins . This is a type of organic reaction that involves the formation of a double bond between two carbon atoms .

Synthesis of Heterocyclic Compounds

“3-(3-Methoxyphenyl)benzonitrile” can be used in the synthesis of heterocyclic compounds . These are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .

Amidation Reactions

“3-(3-Methoxyphenyl)benzonitrile” can be used in amidation reactions . Amidation is a type of organic reaction where an amide is formed from a carboxylic acid and an amine .

Commercial Availability

“3-(3-Methoxyphenyl)benzonitrile” is commercially available and can be purchased from various chemical suppliers. This makes it a readily accessible compound for use in various research applications.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .

Mode of Action

It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that 3-(3-Methoxyphenyl)benzonitrile might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.

Result of Action

Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that 3-(3-Methoxyphenyl)benzonitrile might have similar effects.

Action Environment

It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of 3-(3-Methoxyphenyl)benzonitrile.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFIMUYNIHKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400555 |

Source

|

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154848-38-1 |

Source

|

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.